In-Depth Technical Guide to the Physical Properties of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
In-Depth Technical Guide to the Physical Properties of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physical Properties
The physical characteristics of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate are crucial for its handling, purification, and application in further chemical syntheses. The available data is summarized in the tables below.
| Identifier | Value | Citation |
| IUPAC Name | (1S)-2-hydroxy-1,2,2-triphenylethyl acetate | |
| CAS Number | 95061-51-1 | [1] |
| Molecular Formula | C₂₂H₂₀O₃ | [1] |
| Molecular Weight | 332.39 g/mol | [1] |
| Property | Value | Citation |
| Appearance | Crystals | [1] |
| Melting Point | 237-240 °C | [1] |
| Specific Rotation | [α]²⁰/D between -216.0° and -213.0° (c=1 in pyridine) | [2] |
| Solubility | Sparingly soluble in water. | [3] |
| Boiling Point | Data not available. |
Experimental Protocols
While specific experimental procedures for the synthesis and physical property determination of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate are not detailed in the available literature, standard organic chemistry methodologies would be employed.
General Synthetic Approach
The synthesis of chiral vicinal diol monoacetates like (S)-2-Hydroxy-1,2,2-triphenylethyl acetate typically involves the enantioselective dihydroxylation of a corresponding triphenylethene precursor, followed by a regioselective acetylation. Alternatively, kinetic resolution of a racemic mixture of 2-hydroxy-1,2,2-triphenylethyl acetate using a chiral catalyst or enzyme could be employed to isolate the (S)-enantiomer.
A logical workflow for a potential synthetic and characterization process is outlined below:
Determination of Physical Properties
Standard laboratory techniques for the characterization of organic compounds would be utilized to determine the physical properties of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate.
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Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
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Specific Rotation: The optical rotation is measured using a polarimeter. A solution of the compound with a known concentration in a specified solvent (in this case, pyridine) is placed in a sample tube of a defined path length. The angle of rotation of plane-polarized light passing through the solution is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
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Solubility: The solubility in various solvents would be determined by adding increasing amounts of the solid to a fixed volume of the solvent at a constant temperature until no more solid dissolves.
Spectroscopic Data
Detailed NMR and mass spectrometry data for (S)-2-Hydroxy-1,2,2-triphenylethyl acetate are not available in the public domain. However, for a compound with the proposed structure, the following spectral characteristics would be expected:
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¹H NMR: Signals corresponding to the aromatic protons of the three phenyl groups, a singlet for the methyl protons of the acetate group, and signals for the methine and hydroxyl protons.
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¹³C NMR: Resonances for the carbon atoms of the phenyl groups, the carbonyl and methyl carbons of the acetate group, and the two carbons of the ethyl backbone.
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IR Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ester, and C-H and C=C bonds of the aromatic rings.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of acetate and other functional groups.
Biological Activity
While some sources suggest potential anti-inflammatory and antitumor properties for (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, there is a lack of published, peer-reviewed data to substantiate these claims or to elucidate any specific signaling pathways involved. Further research is required to explore the pharmacological potential of this compound.
The diagram below illustrates a generalized logical relationship for the preliminary screening of a novel chiral compound for potential biological activity, a process that (S)-2-Hydroxy-1,2,2-triphenylethyl acetate would need to undergo.
Conclusion
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral compound with well-defined physical properties such as melting point and specific rotation. While detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not widely available, this guide provides a consolidated summary of the existing information and outlines the standard methodologies for its characterization. Further research is warranted to fully elucidate its chemical and biological profile, which may open avenues for its application in medicinal chemistry and materials science.
